2-(5-Nitrothiophen-2-yl)ethan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H8N2O2S |
|---|---|
Molecular Weight |
172.21 g/mol |
IUPAC Name |
2-(5-nitrothiophen-2-yl)ethanamine |
InChI |
InChI=1S/C6H8N2O2S/c7-4-3-5-1-2-6(11-5)8(9)10/h1-2H,3-4,7H2 |
InChI Key |
UFHRIVHCKJIQKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])CCN |
Origin of Product |
United States |
Synthetic Methodologies for 2 5 Nitrothiophen 2 Yl Ethan 1 Amine
Precursor Synthesis and Derivatization Strategies
The cornerstone of synthesizing the target compound is the efficient preparation of 5-nitrothiophene-2-carboxaldehyde. This involves the careful introduction of a nitro group onto the thiophene (B33073) ring, a process that requires control over regioselectivity.
The direct synthesis of 5-nitrothiophene-2-carboxaldehyde is a pivotal step. One common laboratory-scale method involves the nitration of 2-thiophenecarboxaldehyde. chemicalbook.com A mixture of fuming nitric acid and concentrated sulfuric acid is added to a cooled solution of 2-thiophenecarboxaldehyde. chemicalbook.com This electrophilic substitution reaction, however, yields a mixture of isomers, primarily the 4-nitro and 5-nitro derivatives, with an approximate ratio of 40:60. chemicalbook.com The separation of these isomers is typically achieved through column chromatography. chemicalbook.com
An alternative route to obtain 5-nitrothiophene-2-carboxaldehyde involves the hydrolysis of 5-nitrothiophen-2-ylmethylene diacetate. In this procedure, the diacetate precursor is refluxed with hydrochloric acid in a methanol-water solvent system. chemicalbook.com Following the reaction, the product is cooled, precipitated with the addition of water, and can be further purified by recrystallization from a methanol/n-hexane mixture to achieve high purity. chemicalbook.com
The resulting 5-nitrothiophene-2-carboxaldehyde is a versatile intermediate, used not only for the synthesis of amines but also for preparing other bioactive molecules like quinazolinones and various oxime ether derivatives. fishersci.casigmaaldrich.com
The introduction of a nitro group onto a thiophene ring is a classic electrophilic aromatic substitution. However, the high reactivity of the thiophene ring compared to benzene (B151609) means that standard nitrating conditions (concentrated nitric and sulfuric acids) can lead to degradation and explosive reactions. stackexchange.comgoogle.com Therefore, milder and more controlled conditions are necessary. stackexchange.com
A widely used method for the nitration of thiophene is the use of nitric acid in acetic anhydride. orgsyn.org This reagent combination helps to control the reactivity and avoids complications from nitrosation, which can be autocatalytic and violent. stackexchange.com The reaction with thiophene typically yields 2-nitrothiophene (B1581588) as the major product, accompanied by a smaller amount of the 3-nitro isomer. stackexchange.com
For substrates that are already functionalized, such as 2-thiophenecarboxaldehyde, the formyl group acts as a deactivating group and directs the incoming electrophile. The nitration of 2-formylthiophene primarily yields the 5-nitro and 4-nitro isomers. chemicalbook.com Optimizing the regioselectivity towards the desired 5-nitro isomer is a key challenge. Strategies to improve this selectivity include the use of solid acid catalysts, such as metal-exchanged montmorillonite clays, which can favor the formation of 2-nitrothiophene while eliminating the need for acetic anhydride. google.com
Table 1: Comparison of Nitration Methods for Thiophene Derivatives
| Starting Material | Nitrating Agent | Conditions | Major Products | Yield | Reference |
|---|---|---|---|---|---|
| Thiophene | Fuming HNO₃ / Acetic Anhydride / Acetic Acid | Cool to 10°C | 2-Nitrothiophene | 70-85% | orgsyn.org |
| 2-Thiophenecarboxaldehyde | Fuming HNO₃ / Conc. H₂SO₄ | Ice-salt bath | 5-Nitro- and 4-Nitrothiophene-2-carboxaldehyde (~60:40) | 40% (4-nitro isomer) | chemicalbook.com |
Reaction Pathways for Ethan-1-amine Moiety Formation
Once the 5-nitrothiophene-2-carboxaldehyde precursor is obtained, the next critical phase is the formation of the ethan-1-amine side chain. This can be accomplished through several synthetic routes, most notably reductive amination or pathways involving C-C bond formation followed by functional group transformations.
Reductive amination is a direct and efficient method for converting an aldehyde into an amine. organic-chemistry.org This one-pot reaction involves the condensation of the aldehyde (5-nitrothiophene-2-carboxaldehyde) with an ammonia source to form an imine intermediate, which is then reduced in situ to the desired primary amine. frontiersin.orgbohrium.com
Various catalytic systems and reducing agents can be employed. organic-chemistry.org Common reducing agents include hydrogen gas with a metal catalyst (e.g., Pd/C, Raney Nickel, or iron-based catalysts), or hydride reagents like sodium borohydride. frontiersin.orgd-nb.infonih.gov The use of aqueous ammonia as the nitrogen source is attractive due to its availability and ease of handling. d-nb.infonih.gov The reaction conditions, such as temperature, pressure, and choice of catalyst, are optimized to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts. organic-chemistry.org
An alternative, though more indirect, pathway involves the Henry reaction (or nitroaldol reaction). wikipedia.orgorganic-chemistry.org In this approach, 5-nitrothiophene-2-carboxaldehyde is reacted with a nitroalkane, such as nitromethane (B149229), in the presence of a base. wikipedia.org This C-C bond-forming reaction yields a β-nitro alcohol. organic-chemistry.org Subsequent reduction of the nitro group and the hydroxyl group of this intermediate would lead to the target 2-(5-nitrothiophen-2-yl)ethan-1-amine. This multi-step process offers another way to construct the carbon skeleton and introduce the nitrogen functionality. wikipedia.org
Beyond reductive amination, other C-N bond forming strategies can be envisioned. One such pathway involves the synthesis of an intermediate like 2-(cyanomethyl)-5-nitrothiophene. This nitrile-containing precursor can then be reduced to the primary amine, this compound. A variety of reducing agents are effective for nitrile reduction, including lithium aluminum hydride (LiAlH₄), catalytic hydrogenation, or borane complexes like diisopropylaminoborane. organic-chemistry.orgnih.gov This route separates the C-C bond formation from the C-N bond formation, offering a different set of intermediates and reaction conditions to control.
Another potential route could involve the generation of a 2-(2-haloethyl)-5-nitrothiophene intermediate. This alkyl halide could then undergo nucleophilic substitution with an ammonia equivalent. Methods like the Gabriel synthesis, which uses potassium phthalimide followed by hydrolysis, are classic ways to convert alkyl halides to primary amines while avoiding over-alkylation.
Multi-step Synthetic Sequences and Optimization
A complete synthetic sequence for this compound typically involves at least two to three key steps. A plausible and efficient pathway starts with the nitration of 2-thiophenecarboxaldehyde to produce the key intermediate, 5-nitrothiophene-2-carboxaldehyde, followed by a direct one-pot reductive amination to yield the final product.
Scheme 1: Plausible Multi-step Synthesis via Reductive Amination
Step 1: Nitration of 2-Thiophenecarboxaldehyde to 5-Nitrothiophene-2-carboxaldehyde.
Step 2: Reductive amination of 5-Nitrothiophene-2-carboxaldehyde using an ammonia source and a reducing agent.
Optimization of such a sequence involves several considerations. In the nitration step, controlling the temperature and the choice of nitrating agent are crucial for maximizing the yield of the 5-nitro isomer and ensuring safety. chemicalbook.comorgsyn.org The use of phase-transfer catalysts or alternative solvent systems could also be explored to improve selectivity and reaction rates.
For the reductive amination step, optimization focuses on the choice of catalyst and reaction conditions to favor the formation of the primary amine. researchgate.net The catalyst's activity and selectivity are paramount; for instance, certain non-noble metal catalysts have shown high efficiency in reductive aminations. rsc.orgresearchgate.net Parameters such as hydrogen pressure, temperature, reaction time, and the concentration of ammonia are fine-tuned to achieve high conversion and selectivity. nih.govrsc.org The development of continuous flow processes for such multi-step syntheses is also an area of active research, offering benefits in safety, process control, and scalability. researchgate.net
Table 2: Potential Reaction Pathways to this compound
| Pathway | Key Intermediate | Key Reactions | Advantages | Challenges |
|---|---|---|---|---|
| Reductive Amination | 5-Nitrothiophene-2-carboxaldehyde | Imine formation, Reduction | Atom-economical, often one-pot | Control of selectivity (primary vs. secondary amine), requires specific catalysts |
| Henry Reaction Route | 1-(5-Nitrothiophen-2-yl)-2-nitroethanol | Nitroaldol condensation, Reduction | Builds carbon skeleton effectively | Multi-step, requires reduction of two functional groups |
Strategies for Yield Improvement
Optimizing the yield of this compound requires careful consideration of the chosen synthetic route and reaction parameters.
In the reduction of 2-(5-nitrothiophen-2-yl)acetonitrile , the choice of catalyst and reaction conditions is paramount. For catalytic hydrogenation, catalyst screening is essential to identify a system that selectively reduces the nitrile without affecting the nitro group. Modifying the catalyst support, using specific catalyst poisons, or employing milder reaction conditions (lower pressure and temperature) can enhance selectivity and, consequently, the yield of the desired amine. When using chemical reducing agents like borane complexes, the stoichiometry of the reagents and the reaction temperature should be carefully controlled to prevent over-reduction or side reactions.
For the reductive amination of 5-nitrothiophene-2-acetaldehyde , several factors can be manipulated to improve the yield. The choice of reducing agent is critical; for instance, sodium triacetoxyborohydride is often favored for its mildness and selectivity for imine reduction in the presence of aldehydes. The pH of the reaction medium can also significantly influence the rate of imine formation and the subsequent reduction. Maintaining an optimal pH is crucial for maximizing the conversion to the desired amine. Furthermore, the concentration of the ammonia source can be adjusted to drive the equilibrium towards imine formation.
Below is an interactive data table summarizing potential strategies for yield improvement for the different synthetic methodologies.
| Synthetic Methodology | Parameter to Optimize | Potential Improvement Strategies |
| Nitrile Reduction | Catalyst | Screen various catalysts (e.g., modified Pd/C, Raney Ni, borane complexes with Lewis acids) for chemoselectivity. |
| Reaction Conditions | Optimize hydrogen pressure, temperature, and reaction time to favor nitrile reduction. | |
| Reducing Agent | For chemical reduction, optimize the stoichiometry and addition rate of the reducing agent. | |
| Reductive Amination | Reducing Agent | Select a mild and selective reducing agent (e.g., NaBH(OAc)₃). |
| pH | Maintain optimal pH to facilitate imine formation and reduction. | |
| Ammonia Source | Adjust the concentration to drive the reaction equilibrium. | |
| Alcohol Conversion | Leaving Group Formation | Optimize the choice of activating agent and reaction conditions for efficient conversion. |
| Nucleophilic Substitution | Select conditions that favor SN2 over elimination. | |
| Mitsunobu Reaction | Optimize reagent stoichiometry and order of addition. |
Stereochemical Considerations in Synthesis
The compound this compound is achiral as it does not possess a stereocenter in its parent structure. Therefore, in the synthesis of this specific molecule, stereochemical considerations are not a primary concern, and the reactions described above will produce a single, achiral product.
However, it is important to note that the introduction of a substituent at the α- or β-position of the ethanamine side chain would create a chiral center, leading to the possibility of enantiomers. Should the synthesis of chiral derivatives of this compound be desired, several stereochemical strategies could be employed.
One approach would be the use of chiral starting materials . For instance, a chiral precursor alcohol or aldehyde could be carried through the synthetic sequence to yield an enantiomerically enriched amine.
Another strategy is the application of asymmetric synthesis . For the reductive amination route, the use of a chiral catalyst or a chiral ammonia equivalent could induce enantioselectivity in the formation of the C-N bond. Similarly, in the reduction of a prochiral ketone precursor (if a substituent were present at the benzylic position), an asymmetric reducing agent or catalyst could be used to produce a single enantiomer of the corresponding alcohol, which could then be converted to the chiral amine.
Finally, chiral resolution of a racemic mixture of a chiral derivative of this compound could be performed. This classical method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or its derivatives. The diastereomers, having different physical properties, can then be separated by fractional crystallization. Subsequent removal of the resolving agent would afford the individual enantiomers of the amine.
While the synthesis of the parent compound this compound does not require stereochemical control, the potential for creating chiral analogs opens up avenues for the development of novel compounds with specific stereochemistry, which can be critical for their biological activity or material properties.
Chemical Reactivity and Transformation Mechanisms
Reactions of the Nitro Group
The electron-withdrawing nature of the nitro group significantly influences the reactivity of the thiophene (B33073) ring and is itself a site of important chemical transformations, most notably reduction.
Bioreduction Mechanisms (Excluding in vivo clinical implications)
The bioreduction of nitroaromatic compounds, including 5-nitrothiophenes, is a critical metabolic pathway mediated by various enzymes. nih.gov This process can proceed through single-electron or two/four-electron reduction pathways. researchgate.netresearchgate.net Flavoenzymes and their associated metalloprotein redox partners are key players in these transformations. researchgate.net
Single-Electron Reduction: This pathway involves the enzymatic transfer of a single electron to the nitroaromatic compound (ArNO₂), forming a radical anion (ArNO₂⁻·). researchgate.netresearchgate.net This is often a futile cycle, as the radical anion can be re-oxidized back to the parent compound by molecular oxygen, generating superoxide (B77818) radicals.
Two-Electron Reduction: A more direct pathway involves the two-electron reduction of the nitro group, catalyzed by nitroreductases such as NfsA and NfsB, which utilize cofactors like NADH or NADPH. nih.gov This process bypasses the radical anion intermediate and leads to the formation of a nitroso derivative (ArNO). A subsequent two-electron reduction converts the nitroso species to a hydroxylamine (B1172632) (ArNHOH). researchgate.net In some biological systems, such as Mycobacterium tuberculosis, the activation of 5-nitrothiophenes is dependent on the F420 cofactor and its associated F420-dependent nitroreductase (Ddn). researchgate.net
The table below summarizes key enzymes involved in the bioreduction of nitroaromatic compounds.
| Enzyme Family | Cofactor | Reduction Products | Mechanism |
| NAD(P)H:quinone oxidoreductase (NQO1) | NADH/NADPH | Hydroxylamines | Two-electron reduction |
| Bacterial Nitroreductases (e.g., NfsA, NfsB) | NADH/NADPH | Hydroxylamines, Amines | Two/four-electron reduction |
| Xanthine Oxidase | - | Radical anions | Single-electron reduction |
| F420-dependent Nitroreductase (Ddn) | F420 | Nitric oxide, other reactive species | Multi-step reduction |
Reduction to Amine Derivatives
The chemical reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. This conversion of 2-(5-nitrothiophen-2-yl)ethan-1-amine would yield 2-(5-aminothiophen-2-yl)ethan-1-amine. Several methods can be employed for this purpose:
Catalytic Hydrogenation: This is a common and clean method involving the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under atmospheric or elevated pressure.
Metal-Acid Systems: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). These reactions proceed through a series of single-electron transfers from the metal to the nitro group.
Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be effective for the reduction of aromatic nitro groups under milder conditions.
The resulting 2-aminothiophene derivatives are versatile intermediates in the synthesis of various heterocyclic compounds and pharmacologically active molecules. nih.govresearchgate.net
Reactivity of the Thiophene Ring System
The thiophene ring, while aromatic, exhibits reactivity patterns that are distinct from benzene (B151609), influenced by the heteroatom and the substituents present.
Electrophilic Aromatic Substitution Patterns
The thiophene ring is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene due to the ability of the sulfur atom to stabilize the intermediate carbocation (the arenium ion) through resonance. pearson.comchempedia.info However, the reactivity of the thiophene ring in this compound is significantly modulated by its substituents.
The nitro group at the 5-position is a powerful deactivating group due to its strong electron-withdrawing nature through both resonance and inductive effects. This deactivation makes further electrophilic substitution on the thiophene ring more difficult. The ethan-1-amine side chain at the 2-position, particularly if the amine is protonated under acidic reaction conditions, would also act as a deactivating group.
In a typical 2,5-disubstituted thiophene, the remaining open positions for substitution are C3 and C4. The directing influence of the existing substituents would determine the regioselectivity of any potential EAS reaction. The nitro group strongly directs incoming electrophiles to the meta-position (C3), while the side chain at C2 would also favor substitution at C3. Therefore, any successful electrophilic substitution would be expected to occur predominantly at the C3 position.
Common EAS reactions include:
Nitration: Introduction of another nitro group. youtube.comlibretexts.org
Halogenation: Introduction of a halogen (Cl, Br, I).
Sulfonation: Introduction of a sulfonic acid group. libretexts.org
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group. masterorganicchemistry.com
Oxidation Reactions of the Thiophene Sulfur
The sulfur atom in the thiophene ring can be oxidized to form a thiophene S-oxide or a thiophene S,S-dioxide (sulfone). wikipedia.org The extent of oxidation depends on the reaction conditions and the oxidizing agent used. acs.org
Formation of Thiophene S-oxide: Oxidation of thiophenes with peracids, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a Lewis acid (e.g., BF₃·Et₂O) or a strong proton acid (e.g., trifluoroacetic acid), can lead to the formation of the corresponding thiophene S-oxide. acs.orgmdpi.org These S-oxides are often reactive intermediates. nih.gov
Formation of Thiophene S,S-dioxide (Sulfone): In the absence of an acid catalyst, or with stronger oxidizing conditions, the oxidation typically proceeds to the more stable thiophene S,S-dioxide. mdpi.orgresearchgate.net
The presence of the electron-withdrawing nitro group on the thiophene ring would decrease the electron density on the sulfur atom, making it less susceptible to oxidation compared to an unsubstituted thiophene. Nevertheless, under appropriate conditions, oxidation of the sulfur is a possible transformation pathway. These oxidized sulfur compounds, such as sulfones and organosulfates, are also products of atmospheric oxidation of thiophene derivatives. nih.govnih.gov
Transformations Involving the Ethan-1-amine Side Chain
The primary amine of the ethan-1-amine side chain is a nucleophilic and basic center, allowing for a variety of chemical transformations characteristic of aliphatic amines. These reactions provide a straightforward way to synthesize derivatives of the parent compound.
Acylation: The amine can readily react with acylating agents such as acid chlorides or acid anhydrides in the presence of a base to form the corresponding amides.
Alkylation: Reaction with alkyl halides can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts.
Schiff Base Formation: The primary amine can undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases. For instance, reaction with 5-nitrothiophene-2-carbaldehyde would yield a Schiff base derivative. nih.gov
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields sulfonamides.
Reaction with Isothiocyanates: The amine can react with isothiocyanates to form thiourea (B124793) derivatives.
The table below provides examples of potential reactions of the ethan-1-amine side chain.
| Reaction Type | Reagent Example | Product Functional Group |
| Acylation | Acetyl chloride | Amide |
| Alkylation | Methyl iodide | Secondary/Tertiary Amine |
| Schiff Base Formation | Benzaldehyde | Imine (Schiff Base) |
| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide |
| Thiourea Formation | Phenyl isothiocyanate | Thiourea |
Nucleophilic Reactivity of the Amine Group
The primary aliphatic amine group in this compound is characterized by the lone pair of electrons on the nitrogen atom, which makes it a competent nucleophile. The nucleophilicity of this amine is influenced by several electronic and steric factors.
The presence of the electron-withdrawing nitro group (-NO₂) on the thiophene ring is expected to decrease the electron density of the entire molecule, including the ethylamine (B1201723) side chain, through inductive and resonance effects. This electron-withdrawing effect would, in principle, reduce the nucleophilicity of the amine group compared to a similar amine on an unsubstituted thiophene ring. However, the ethyl spacer between the thiophene ring and the amine group mitigates this deactivating effect to a significant extent. The two-carbon chain effectively insulates the amine group from the strong resonance-withdrawing effect of the nitrothiophene moiety, meaning its nucleophilicity would be more comparable to other primary alkylamines than to anilines where the amine is directly attached to an electron-deficient aromatic ring.
Steric hindrance around the amine group is minimal, as it is a primary amine attached to an ethyl chain. This lack of steric bulk allows for relatively easy access of electrophiles to the nitrogen's lone pair, favoring nucleophilic attack.
Derivatization via Amine Functionality
The nucleophilic nature of the primary amine in this compound allows for a variety of derivatization reactions. These transformations are fundamental in medicinal chemistry for modifying the physicochemical properties and biological activities of a lead compound. Common derivatization reactions for primary amines include acylation, sulfonylation, and reaction with isocyanates to form ureas.
Acylation: The reaction of this compound with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base, would yield the corresponding N-acyl derivatives (amides). The base is used to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. This reaction is generally robust and high-yielding for primary amines.
Sulfonylation: Treatment of this compound with sulfonyl chlorides in the presence of a base (a reaction often referred to as the Hinsberg test for primary amines) would produce N-sulfonyl derivatives (sulfonamides). The resulting sulfonamide from a primary amine still possesses an acidic proton on the nitrogen, which can be deprotonated by a strong base.
Urea Formation: The amine group can readily react with isocyanates to form substituted ureas. This reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate group and is typically a high-yielding and straightforward transformation that does not require a catalyst.
These derivatization reactions provide a versatile platform for the structural modification of this compound, allowing for the exploration of structure-activity relationships in drug discovery programs.
Spectroscopic and Structural Elucidation of 2 5 Nitrothiophen 2 Yl Ethan 1 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides detailed information about the proton environment in a molecule. For 2-(5-Nitrothiophen-2-yl)ethan-1-amine, the spectrum is expected to show distinct signals corresponding to the protons on the thiophene (B33073) ring and the ethylamine (B1201723) side chain.
The two protons on the thiophene ring are in different chemical environments and are expected to appear as doublets due to coupling with each other. The proton at the C-3 position typically resonates further upfield compared to the proton at the C-4 position, which is closer to the electron-withdrawing nitro group. In various nitrothiophene derivatives, these aromatic protons show signals in the range of δ 8.1–8.3 ppm.
The ethylamine side chain protons would present as two triplets. The methylene (B1212753) group adjacent to the thiophene ring (-CH₂-) would be influenced by the aromatic system, while the methylene group attached to the amino group (-CH₂-NH₂) would be shifted downfield by the electronegative nitrogen atom. The primary amine (-NH₂) protons typically appear as a broad singlet, though its chemical shift can vary depending on the solvent and concentration. In some related azo compounds, the -NH₂ protons have been observed as a singlet signal at δ= 5.31 ppm. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 (Thiophene) | ~7.0-7.5 | Doublet (d) |
| H-4 (Thiophene) | ~7.8-8.3 | Doublet (d) |
| -CH₂- (Thiophene side) | ~3.0-3.5 | Triplet (t) |
| -CH₂- (Amine side) | ~2.8-3.2 | Triplet (t) |
| -NH₂ | ~1.5-3.0 (variable) | Broad Singlet (br s) |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. For this compound, five distinct signals are expected for the thiophene ring carbons and the ethylamine side chain carbons.
The carbon atoms of the thiophene ring will have chemical shifts in the aromatic region (δ 120-160 ppm). The carbon atom bearing the nitro group (C-5) and the carbon atom attached to the ethylamine side chain (C-2) are expected to be the most deshielded. The other two thiophene carbons (C-3 and C-4) will appear at slightly higher fields. In derivatives, signals for the nitrothiophene moiety are distinct. The two aliphatic carbons of the ethylamine chain will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 (Thiophene) | ~150-160 |
| C-3 (Thiophene) | ~125-130 |
| C-4 (Thiophene) | ~128-135 |
| C-5 (Thiophene) | ~145-155 |
| -CH₂- (Thiophene side) | ~30-35 |
| -CH₂- (Amine side) | ~40-45 |
Two-Dimensional NMR Techniques for Structure Confirmation
To unequivocally assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between adjacent protons. For this compound, this would confirm the coupling between the H-3 and H-4 protons on the thiophene ring and, crucially, the coupling between the two methylene groups (-CH₂-CH₂-) in the ethylamine side chain.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation spectrum links each proton to the carbon atom it is directly attached to. It would be used to definitively assign the signals for C-3/H-3, C-4/H-4, and the two -CH₂- groups of the side chain.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for establishing the connection between the ethylamine side chain and the thiophene ring, for instance, by showing a correlation from the protons of the methylene group adjacent to the ring to the C-2 and C-3 carbons of the thiophene.
The use of 2D heteronuclear NMR can confirm assignments observed in 1D spectra and reveal through-bond connectivities. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound and its derivatives would display several key absorption bands. researchgate.netamasya.edu.tr
N-H Stretching: The primary amine (-NH₂) group will show two characteristic stretching bands in the region of 3300-3500 cm⁻¹. In some derivatives, an N-H stretch is observed between 3250–3300 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations from the thiophene ring typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethylamine chain are found just below 3000 cm⁻¹.
N-O Stretching (Nitro Group): The nitro group (-NO₂) is identified by two strong absorption bands: an asymmetric stretching vibration around 1500-1550 cm⁻¹ and a symmetric stretching vibration around 1300-1360 cm⁻¹. For instance, a Schiff base derivative, 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline, has been characterized by FT-IR. researchgate.net
C=C and C-N Stretching: Vibrations associated with the thiophene ring (C=C stretching) and C-N bonds appear in the fingerprint region (approximately 1400-1600 cm⁻¹).
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (-NH₂) | N-H Stretch | 3300-3500 | Medium (two bands) |
| Thiophene Ring | Aromatic C-H Stretch | > 3000 | Medium to Weak |
| Ethyl Chain (-CH₂-) | Aliphatic C-H Stretch | < 3000 | Medium |
| Nitro Group (-NO₂) | Asymmetric N-O Stretch | 1500-1550 | Strong |
| Nitro Group (-NO₂) | Symmetric N-O Stretch | 1300-1360 | Strong |
| Thiophene Ring | C=C Stretch | 1400-1600 | Medium |
| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1590-1650 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by the chromophore of the 5-nitrothiophene ring. The presence of the nitro group and the thiophene ring creates an extended conjugated system, leading to strong absorption in the UV region.
Typically, π → π* transitions are responsible for the main absorption bands. For Schiff base derivatives of 5-nitrothiophene, the electronic spectrum shows absorption maxima around 376 nm, which is attributed to the π → π* transition of the conjugated system. researchgate.net Similar transitions are expected for the parent amine. The presence of the amino group (an auxochrome) attached to the ethyl side chain is expected to have a minor effect on the absorption maximum compared to the dominant nitrothiophene chromophore. Studies on various Schiff base derivatives containing the 5-nitrothiophene moiety have been conducted using UV-Vis spectroscopy. amasya.edu.trnih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₆H₈N₂O₂S), the calculated molecular weight is approximately 172.21 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z = 172. The fragmentation pattern would likely involve:
Loss of the nitro group: A peak corresponding to the loss of NO₂ (46 Da), resulting in a fragment at m/z = 126.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the amino group is a common fragmentation pathway for amines. This would lead to the formation of a stable iminium ion at m/z = 30 ([CH₂=NH₂]⁺).
Benzylic-type cleavage: Cleavage of the bond between the two methylene groups of the side chain would be favorable, leading to the formation of a resonance-stabilized thiophenylmethyl cation at m/z = 142.
Liquid chromatography-mass spectrometry (LC-MS) could be used to confirm the molecular ion peak, often as the protonated molecule [M+H]⁺ at m/z = 173. The fragmentation patterns of related N-[5-aminothiophen-2-yl]thioureas have also been studied, providing insight into how thiophene rings behave under electron ionization. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and torsion angles, which define the molecular conformation. Furthermore, it reveals how molecules are arranged in the crystal lattice, offering insights into the nature and geometry of intermolecular interactions that stabilize the crystal structure. Although the crystal structure for this compound itself is not extensively detailed in the reviewed literature, analysis of its close derivatives provides significant understanding of the structural characteristics that the parent compound is likely to exhibit.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal packing of 5-nitrothiophene derivatives is heavily influenced by a variety of intermolecular forces, including hydrogen bonds and π-π stacking interactions. ias.ac.in The presence of the nitro group, a potent electron-withdrawing group and hydrogen bond acceptor, alongside the thiophene ring's aromatic system, dictates the formation of specific and often complex supramolecular architectures.
In the crystal structure of related compounds, such as Schiff base derivatives of 5-nitrothiophene-2-carbaldehyde, intermolecular interactions are prominent. For instance, in the structure of 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol, molecules are linked into centrosymmetric dimers through pairs of O—H⋯O hydrogen bonds. nih.gov These dimers are further connected into a three-dimensional network by aromatic π–π stacking interactions. nih.govresearchgate.net The centroid-centroid distances for these stacking interactions have been measured at 3.653 Å and 3.852 Å, indicating a significant overlap between the aromatic rings of adjacent molecules. nih.govresearchgate.net
Table 1: Intermolecular Interactions in 5-Nitrothiophene Derivatives
| Derivative Name | Interaction Type | Geometric Parameters (Distance/Angle) | Reference |
|---|---|---|---|
| 2-{[(5-Nitrothiophen-2-yl)methylidene]amino}phenol | O—H⋯O Hydrogen Bond | D-A distance: 3.192(3) Å; D-H-A angle: 141(3)° | nih.gov |
| π–π Stacking | Centroid-centroid distances: 3.653 (3) Å, 3.852 (3) Å | nih.govresearchgate.net |
Note: Data is for derivatives as the crystal structure of the parent compound is not detailed in the cited sources.
Conformational Analysis in the Solid State
The conformation of a molecule in the solid state is its preferred three-dimensional shape within the crystal lattice, which results from a balance between intramolecular forces (e.g., steric and electronic effects) and intermolecular packing forces. mdpi.com For derivatives of this compound, X-ray crystallography reveals key conformational features, particularly concerning the orientation of the substituents relative to the thiophene ring.
In the case of 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol, the molecule is observed to be nearly planar. nih.govresearchgate.net The planarity is quantified by the small dihedral angle of 8.38 (10)° between the thiophene and benzene (B151609) rings. nih.govresearchgate.net This near-coplanarity suggests an extensive π-conjugation system across the molecular backbone. The conformation is further defined by the C3–C4–C5–N2 torsion angle of 178.60 (19)°, indicating that the imino group is almost perfectly coplanar with the nitrothiophene ring. nih.govresearchgate.net
In contrast, the derivative (Z)-2-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline adopts a more twisted conformation in the solid state. nih.gov The dihedral angle between its benzene and thiophene rings is significantly larger, measured at 27.94 (13)°. nih.gov This deviation from planarity is likely due to the steric hindrance imposed by the methoxy (B1213986) group at the ortho position of the benzene ring, which forces the rings to rotate relative to each other to minimize steric repulsion.
These examples highlight how substituent changes can induce significant variations in the solid-state conformation. For this compound, the flexible ethanamine side chain would allow for a range of possible conformations, likely influenced by the formation of intermolecular hydrogen bonds involving the amine group in the crystal lattice.
Table 2: Key Conformational Parameters in 5-Nitrothiophene Derivatives
| Derivative Name | Parameter | Value | Reference |
|---|---|---|---|
| 2-{[(5-Nitrothiophen-2-yl)methylidene]amino}phenol | Dihedral Angle (Thiophene-Benzene) | 8.38 (10)° | nih.govresearchgate.net |
| Torsion Angle (C3–C4–C5–N2) | 178.60 (19)° | nih.govresearchgate.net |
Note: Data is for derivatives as the crystal structure of the parent compound is not detailed in the cited sources.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules. Calculations are typically performed using specific functionals, such as B3LYP, combined with a basis set like 6-311++G(d,p), to solve the Schrödinger equation in an approximate manner. These studies yield valuable data on the molecule's geometry, vibrational modes, and electronic behavior.
The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. This procedure calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For nitrothiophene derivatives, the planarity between the thiophene (B33073) ring and the nitro group is a key feature, influencing the electronic conjugation of the system. The ethylamine (B1201723) side chain, however, introduces conformational flexibility.
Once the optimized geometry is obtained, vibrational frequency analysis is performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. The analysis serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it allows for the assignment of specific vibrational modes to the experimentally observed spectral peaks. For 2-(5-Nitrothiophen-2-yl)ethan-1-amine, key vibrational modes would include the stretching of the N-H bonds in the amine group, the symmetric and asymmetric stretching of the N-O bonds in the nitro group, C-H stretching in the ethyl chain and thiophene ring, and the characteristic vibrations of the thiophene ring itself.
Table 1: Predicted Vibrational Frequencies for Key Functional Groups in Nitrothiophene Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |
| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1570 |
| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1370 |
| Thiophene Ring | C=C Stretch | 1400 - 1500 |
| Thiophene Ring | C-S Stretch | 600 - 800 |
The electronic properties of a molecule are governed by its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons researchgate.net. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, stability, and electronic transport properties researchgate.netresearchgate.net. A smaller energy gap suggests higher reactivity and lower kinetic stability mdpi.com.
For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the amine group, which act as electron donors. Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group nih.gov. This distribution facilitates intramolecular charge transfer (ICT) from the donor part to the acceptor part of the molecule upon electronic excitation, a key feature for many functional organic materials researchgate.net.
Table 2: Frontier Molecular Orbital (FMO) Properties of a Representative Nitrothiophene Compound
| Parameter | Value (eV) | Description |
|---|---|---|
| E(HOMO) | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| E(LUMO) | -2.8 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 3.7 | Measure of chemical reactivity and stability |
Note: Values are representative for nitrothiophene derivatives and may vary based on the specific molecule and computational method.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites researchgate.net. The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color scale to indicate different charge regions. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack researchgate.netresearchgate.net. Green and yellow represent areas of neutral or intermediate potential.
In this compound, the MEP map would show the most negative potential (red) localized around the oxygen atoms of the nitro group, highlighting their role as hydrogen bond acceptors and sites for electrophilic interaction. The most positive potential (blue) would be found around the hydrogen atoms of the amine group, indicating their function as hydrogen bond donors and sites for nucleophilic attack researchgate.net. This analysis is crucial for understanding intermolecular interactions and predicting how the molecule will interact with biological receptors or other chemical species.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled (donor) and empty (acceptor) orbitals nih.gov. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
For this compound, NBO analysis would reveal significant delocalization of electron density from the lone pairs of the sulfur atom in the thiophene ring and the nitrogen atom of the amine group into the π* anti-bonding orbitals of the ring and the nitro group. These interactions contribute to the stability of the molecule and are responsible for the intramolecular charge transfer characteristics identified by HOMO-LUMO analysis.
Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions
Hirshfeld surface analysis is a powerful method for visualizing and quantifying the various intermolecular interactions that stabilize a crystal structure researchgate.netset-science.com. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, where the surface is located at the point where the electron contribution from the molecule is equal to the contribution from all other molecules in the crystal.
The surface can be mapped with properties like d_norm, which uses a red-white-blue color scheme to highlight intermolecular contacts that are shorter (red), equal to (white), or longer (blue) than the van der Waals radii of the interacting atoms. Red spots on the d_norm map are indicative of strong interactions, such as hydrogen bonds.
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Nitro-aromatic Compound
| Contact Type | Contribution (%) | Description |
|---|---|---|
| O···H / H···O | 39.0% | Dominant interaction, indicative of hydrogen bonding |
| H···H | 21.3% | Represents van der Waals forces |
| C···H / H···C | 17.4% | Indicates C-H···π or other weak interactions |
| C···C | 6.9% | Suggests π-π stacking interactions |
Note: Data is representative of similar structures and highlights the importance of hydrogen bonding and van der Waals forces in crystal packing.
Prediction of Non-Linear Optical (NLO) Properties
Molecules that exhibit a strong non-linear optical (NLO) response are of great interest for applications in photonics, telecommunications, and optical data storage nih.gov. A key requirement for a high second-order NLO response (measured as the first hyperpolarizability, β) is a molecular structure with a strong electron donor and a strong electron acceptor connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT).
The structure of this compound, featuring an electron-donating amine group and an electron-withdrawing nitro group linked through a π-conjugated thiophene ring, makes it a potential candidate for NLO applications. Computational methods, particularly DFT, can predict NLO properties by calculating the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) ajchem-a.com. A large value for β, often compared to a standard like urea, indicates a significant NLO response. The small HOMO-LUMO gap in such D-π-A systems is also correlated with enhanced NLO activity nih.gov. Theoretical calculations are thus essential for screening and designing novel molecules with promising NLO properties before undertaking complex and costly synthesis and experimental validation ajchem-a.comuobaghdad.edu.iq.
Chemical Reactivity Descriptors
Chemical reactivity descriptors derived from conceptual Density Functional Theory (DFT) are powerful tools for predicting and explaining the reactivity of molecular systems. hakon-art.commdpi.com These descriptors, such as chemical potential, global hardness, and electrophilicity, provide a quantitative measure of a molecule's stability and propensity to react. hakon-art.com
The electrophilicity index (ω), in particular, quantifies the stabilization in energy when a system acquires an additional electronic charge from the environment. hakon-art.com A higher electrophilicity value indicates a greater capacity to act as an electrophile, while a lower value suggests nucleophilic character. hakon-art.com The reactivity of a molecule is intrinsically linked to its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. A small HOMO-LUMO gap is indicative of low chemical stability and high reactivity. hakon-art.com
Table 1: Key Chemical Reactivity Descriptors and Their Significance
| Descriptor | Symbol | Significance |
|---|---|---|
| Ionization Potential | I | The energy required to remove an electron. A lower value indicates a better electron donor. hakon-art.com |
| Electron Affinity | A | The energy released when an electron is added. A higher value suggests a better electron acceptor. hakon-art.com |
| Chemical Hardness | η | Measures the resistance to a change in electron distribution. Harder molecules are less reactive. hakon-art.com |
| Electrophilicity Index | ω | Represents the ability of a molecule to accept electrons. Higher values indicate good electrophiles. hakon-art.com |
| HOMO-LUMO Gap | ΔE | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. A smaller gap suggests higher reactivity. hakon-art.com |
Computational Prediction of Physicochemical Properties
Computational methods are increasingly used to predict the physicochemical properties of molecules, providing a rapid and cost-effective alternative to experimental measurements. nih.gov These predictions are particularly valuable in the early stages of research for screening and prioritizing compounds with desirable characteristics.
The basicity of an amine, quantified by the pKa of its conjugate acid, is a critical parameter that influences its behavior in biological and chemical systems. Several factors affect amine basicity, including electronic effects, hybridization, and steric hindrance. masterorganicchemistry.com The presence of electron-withdrawing groups, such as the 5-nitrothiophen-2-yl group, is expected to decrease the basicity of the ethanamine side chain through an inductive effect. masterorganicchemistry.com
Computational models, ranging from empirical methods to more rigorous quantum mechanical calculations, can predict pKa values with varying degrees of accuracy. nih.govresearchgate.net For this compound, the pKa of the primary amine can be computationally estimated. The electron-withdrawing nature of the nitrothiophene moiety would likely lead to a lower predicted pKa compared to a simple alkylamine, as the delocalization of the nitrogen lone pair is influenced by the aromatic system. libretexts.org
Table 2: Factors Influencing Amine Basicity
| Factor | Effect on Basicity | Rationale |
|---|---|---|
| Inductive Effects | Electron-withdrawing groups decrease basicity. | They reduce the electron density on the nitrogen atom. masterorganicchemistry.com |
| Hybridization | Basicity decreases with increasing s-character (sp³ > sp² > sp). | Lone pair electrons in orbitals with more s-character are held more tightly. masterorganicchemistry.comlibretexts.org |
| Conjugation | Delocalization of the lone pair into a π-system decreases basicity. | The lone pair is less available to accept a proton. masterorganicchemistry.comlibretexts.org |
Aqueous solubility is a key physicochemical property that affects a compound's utility in various applications. Theoretical models, such as the Conductor-like Screening Model for Real Solvents (COSMO-RS), have shown high accuracy in predicting the solubility of nitro compounds. dtic.milnih.gov These models use quantum chemical calculations to determine the chemical potential of a solute in a solvent, from which solubility can be derived.
Table 3: Theoretical Approaches for Solubility Prediction
| Model | Description | Application |
|---|---|---|
| COSMO-RS | A statistical thermodynamics model based on quantum chemical calculations of molecular surface polarities. | Has demonstrated high accuracy for predicting the solubility of liquid nitro compounds. dtic.milnih.gov |
| QSPR/QSAR | Quantitative Structure-Property/Activity Relationship models that correlate molecular descriptors with experimental solubility data. | Used to predict the solubility of a wide range of compounds, including nitroaromatics. dtic.milmdpi.com |
Biological Activity and Mechanistic Studies Pre Clinical Focus
In Vitro Antimicrobial Activity
Nitrothiophene derivatives have been the subject of numerous in vitro studies to determine their efficacy against various microorganisms, with notable activity reported against Leishmania species and Mycobacterium tuberculosis.
Screening Methodologies
The evaluation of the antimicrobial potential of thiophene (B33073) derivatives frequently employs colorimetric assays to determine cell viability and growth inhibition. A commonly utilized method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this technique, viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, the quantity of which can be measured spectrophotometrically. This allows for the calculation of key parameters such as the half-maximal inhibitory concentration (IC50) or the minimum inhibitory concentration (MIC), which represent the concentration of a compound required to inhibit 50% of microbial growth or the lowest concentration that prevents visible growth, respectively.
Structure-Activity Relationship (SAR) Studies on Thiophene Derivatives
Structure-activity relationship (SAR) studies on nitrothiophene compounds have provided valuable insights into the chemical features that govern their biological activity. For instance, research on 5-nitrothiophene-2-carboxamides has highlighted the critical role of the 5-nitro group for antileishmanial activity. The bioactivation of these compounds is often dependent on a type I nitroreductase enzyme present in Leishmania.
In the context of antibacterial activity, studies on various 2-amino-5-nitrothiophene derivatives have shown that substitutions on the amino group can significantly influence the spectrum of activity. For example, certain derivatives have demonstrated potent activity against Staphylococcus aureus but were less effective against Escherichia coli, indicating that structural modifications can tune the antibacterial profile. The nature of the substituent on the thiophene ring is a key determinant of the compound's potency and spectrum of action.
Identification of Molecular Targets and Pathways
The antimicrobial effects of nitroaromatic compounds, including nitrothiophenes, are often linked to their activation by specific microbial enzymes.
Enzyme Inhibition Studies
While direct inhibitory studies on 2-(5-Nitrothiophen-2-yl)ethan-1-amine targeting specific enzymes are not extensively documented, the broader class of nitroaromatic compounds is known to interact with various enzymatic pathways. One area of interest is the potential for these compounds to inhibit enzymes such as arylamine N-acetyltransferases (NATs). NATs are involved in the metabolism of a wide range of compounds, and their inhibition can have significant pharmacological consequences. However, specific data on the interaction between this compound and NATs is not currently available.
Receptor Binding Interactions and Molecular Docking
Molecular docking studies are a valuable computational tool for predicting the binding affinity and interaction patterns of a ligand with a target receptor or enzyme. Such studies have been conducted on various thiophene derivatives to elucidate their mechanism of action. For instance, docking studies on thiophene-based compounds have explored their binding to microbial enzymes that are crucial for survival, providing a rationale for their observed antimicrobial activity. While specific molecular docking analyses for this compound are not prominently reported, the general approach involves identifying potential microbial protein targets and computationally modeling the interaction to predict binding modes and energies.
Mechanistic Insights into Biological Action
The prevailing mechanism for the antimicrobial action of nitrothiophene derivatives involves their role as prodrugs. These compounds are typically inactive until they are enzymatically reduced within the target microorganism.
This bioactivation is carried out by nitroreductase enzymes, which are present in many pathogenic bacteria and protozoa. The reduction of the nitro group leads to the formation of highly reactive cytotoxic species, such as nitroso and hydroxylamine (B1172632) derivatives, and ultimately aminothiophene. These reactive intermediates can induce cellular damage through various mechanisms, including oxidative stress and covalent modification of essential biomolecules like proteins and DNA.
Specifically in Mycobacterium tuberculosis, 5-nitrothiophenes are known to be activated by the deazaflavin-dependent nitroreductase (Ddn). This activation leads to the release of nitric oxide, a potent antimicrobial agent that can disrupt various cellular processes in the bacterium. Similarly, in Leishmania, a type I nitroreductase is responsible for the reductive activation of 5-nitrothiophene compounds, initiating the cascade of events that leads to parasite death. This reliance on pathogen-specific enzymes for activation provides a degree of selectivity, as mammalian cells often lack the equivalent enzymes with high activity for these substrates.
Role of Nitro Group Reduction in Activity
The presence and position of the nitro group on the thiophene ring are critical for the biological activity of this class of compounds. The reduction of this nitro group is a mandatory bioactivation step. researchgate.netscielo.br This process is catalyzed by intracellular nitroreductase enzymes, which are flavoproteins that utilize cofactors like NAD(P)H to reduce the nitroaromatic compound. nih.govresearchgate.net
The reduction is a multi-step process. Initially, a one-electron reduction forms a nitro anion radical. scielo.br Subsequent steps can lead to the formation of nitroso and hydroxylamine intermediates through two- and four-electron reductions, respectively. scielo.brresearchgate.net These reduced intermediates, particularly the hydroxylamine species, are highly reactive electrophiles. oup.com They are believed to be the ultimate cytotoxic agents, capable of interacting with and damaging critical cellular macromolecules, leading to cell death. oup.comnih.gov
In specific biological contexts, such as in Mycobacterium tuberculosis, the activation of 5-nitrothiophenes is mediated by an F420-dependent nitroreductase (Ddn). researchgate.net This enzymatic reduction leads to the release of reactive nitrogen species, including nitric oxide, which is a key part of the compound's mechanism of action against the bacterium. researchgate.net The essential role of the 5-nitro group is highlighted by studies on analogues, where its removal or relocation to a different position on the thiophene ring results in a complete loss of activity. researchgate.net
| Compound Modification | Effect on Biological Activity | Reference |
|---|---|---|
| 5-Nitro Group Present | Active | researchgate.net |
| Replacement of 5-Nitro with Acetyl Group | Inactive | researchgate.net |
| Relocation of Nitro Group from C-5 to C-3 | Inactive | researchgate.net |
Cellular Uptake and Intracellular Localization (Mechanism-focused, not ADME)
For a compound to be biologically active, it must first cross the cell membrane to reach its intracellular targets and activating enzymes. For small, relatively lipophilic molecules like this compound, passive diffusion is considered a primary mechanism of intracellular transport. nih.govbiorxiv.org This process is driven by the concentration gradient of the drug across the cell membrane and does not require cellular energy. taylorandfrancis.com The physicochemical properties of the drug, such as its lipophilicity and lack of charge at physiological pH, facilitate its movement across the lipid bilayer of the cell membrane. taylorandfrancis.com
While specific studies detailing the intracellular trafficking of this compound are not extensively documented, research on related nitroaromatic compounds provides insight into their localization. Once inside the cell, these compounds distribute within the cytoplasm where they can be acted upon by cytosolic nitroreductases. nih.govnih.gov The reactive metabolites generated following nitroreduction can then interact with various subcellular components. nih.gov For instance, studies on other nitro-compounds have shown that their reactive intermediates can form covalent adducts with intracellular proteins, indicating a broad distribution and reactivity within the cell. nih.gov
Hypoxia-Activated Prodrug Concepts (Chemical Mechanism, not clinical)
The selective activation of nitroaromatic compounds in low-oxygen environments forms the basis of their investigation as hypoxia-activated prodrugs (HAPs). nih.gov This selectivity stems from the differential fate of the initially formed nitro radical anion under normoxic versus hypoxic conditions.
The chemical mechanism is initiated by one-electron reductase enzymes, such as NADPH:cytochrome P450 reductase, which are present in mammalian cells. These enzymes reduce the nitrothiophene to its corresponding nitro radical anion. researchgate.net
Under Normoxic Conditions (Normal Oxygen): In the presence of sufficient molecular oxygen, the nitro radical anion is rapidly and efficiently re-oxidized back to the parent nitro compound. This process, often termed "futile cycling," prevents the accumulation of further reduced, toxic metabolites. scielo.br A consequence of this cycle is the consumption of oxygen and the generation of superoxide (B77818) anion radicals. scielo.br
Under Hypoxic Conditions (Low Oxygen): In the oxygen-deficient environment characteristic of solid tumors, the back-reaction with oxygen is significantly diminished. nih.gov This allows the nitro radical anion to undergo further enzymatic reduction. This sequential reduction proceeds to form the 2-electron reduction product (nitroso) and the 4-electron reduction product (hydroxylamine). scielo.br The hydroxylamine species, in particular, is a potent cytotoxin that can damage DNA and other critical cellular components, leading to selective cell killing in the hypoxic region. oup.comnih.gov This mechanism provides a therapeutic window, targeting oxygen-deficient cells while sparing well-oxygenated normal tissues.
Applications in Medicinal Chemistry Research Beyond Clinical Development
Use as Chemical Probes for Biological Systems
Derivatives of the 5-nitrothiophene scaffold are instrumental in elucidating the mechanisms of action for potential drug candidates. A notable example is found in anti-leishmanial research, where compounds based on a 5-nitrothiophene-2-carboxamide (5N2C) core have shown promise. dur.ac.uk To understand how these compounds work, a specific chemical probe was synthesized based on the 5N2C structure. dur.ac.uk
This probe was used in studies that revealed the bioactivation of the 5-nitrothiophene core by a type I nitroreductase specific to the Leishmania parasite. dur.ac.uk Upon activation, the probe was found to covalently modify multiple protein targets within the parasite. dur.ac.uk Advanced proteomic techniques, such as iTRAQ proteomics, identified these targets as predominantly ribosomal proteins involved in translation. dur.ac.uk This crucial finding suggests that a primary mode of action for this class of compounds is the disruption of protein synthesis, a discovery enabled by the use of a specifically designed chemical probe. dur.ac.uk
Lead Generation and Optimization Principles in Drug Design
The journey from an initial "hit" compound to a viable "lead" candidate is a cornerstone of drug discovery, involving rigorous optimization of multiple properties. vichemchemie.com The 5-nitrothiophene scaffold has been the subject of such optimization campaigns, providing a clear example of these principles in action.
Initial high-throughput screening efforts identified 5-nitrothiophene-2-carboxamides as potent agents against Leishmania. dur.ac.uk However, these initial hits were hampered by poor aqueous solubility and bioavailability, limiting their therapeutic potential. dur.ac.uk This initiated a lead optimization phase focused on systematically modifying the structure to enhance these properties while maintaining or improving efficacy and selectivity. dur.ac.ukvichemchemie.com This process exemplifies the multi-parameter optimization required to develop a high-quality lead compound suitable for further evaluation. vichemchemie.com
A primary goal of lead optimization is to refine the molecular structure to maximize interaction with the desired biological target while minimizing off-target effects. This is achieved through carefully planned chemical modifications. Structure-guided design is a powerful strategy, where understanding the three-dimensional structure of the target protein allows for the rational design of modifications. nih.gov
General strategies for improving potency and selectivity include:
Blocking Potential Oxidative Sites: In thiophene-based compounds, tetra-substitution can be used to block all potential sites of oxidative metabolism, enhancing metabolic stability. nih.gov
Replacing Labile Groups: Functional groups prone to metabolic breakdown, such as esters, are often replaced with more stable bioisosteres, like heterocycles, to improve the compound's pharmacokinetic profile. nih.gov
Improving Physicochemical Properties: Introducing specific functional groups can improve properties like solubility. For instance, adding a basic nitrogen atom, often within a morpholine ring, has been shown to significantly increase the aqueous solubility of 5-nitrothiophene compounds. dur.ac.uk
In the optimization of 5-nitrothiophene-2-carboxamides for antileishmanial activity, a detailed structure-activity relationship (SAR) campaign led to key modifications. dur.ac.uk
Table 1: Chemical Modification Strategies for 5-Nitrothiophene Scaffolds
| Original Moiety | Modification | Outcome | Reference |
|---|---|---|---|
| Amino thiophene (B33073) PAINS motif | Replaced with an anthranilamide | Retained potent antileishmanial activity | dur.ac.uk |
These modifications illustrate a successful strategy to improve drug-like properties while preserving the essential pharmacophore responsible for biological activity. dur.ac.uk
Effective molecular design aims to create a compound that interacts precisely with its intended biological target. A deep understanding of the target's structure and mechanism is crucial. For nitro-aromatic compounds, including 5-nitrothiophenes, bioactivation by nitroreductase enzymes is a key step for their biological activity. dur.ac.uk
The design of selective nitro-heterocyclic compounds hinges on exploiting the differences between various nitroreductases. For example, research on nitrofurans has shown that modifications to the molecular periphery can control the selectivity of the compounds for nitroreductases in different bacterial pathogens. mdpi.com This principle is directly applicable to 5-nitrothiophenes. The knowledge that Leishmania possesses a specific type I nitroreductase (LmjNTR1) allows for the design of compounds that are selectively activated within the parasite, minimizing effects on the host. dur.ac.uk This targeted bioactivation is a sophisticated approach to achieving therapeutic selectivity.
Role as Synthetic Intermediates for Advanced Medicinal Candidates
The 2-aminothiophene scaffold, including the 2-(5-Nitrothiophen-2-yl)ethan-1-amine structure, is a highly versatile building block in organic synthesis. researchgate.net Its chemical stability and the reactivity of the amine group allow it to serve as a starting point for the creation of a diverse range of more complex molecules with significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net
A clear example of this utility is in the development of novel fungicides for agriculture. Researchers have used the principle of "active substructure splicing" to combine a thiophene amine with nicotinic acid (a natural product) to create a new series of N-(thiophen-2-yl) nicotinamide derivatives. mdpi.comnih.gov This strategy led to the discovery of compounds with excellent fungicidal activity, demonstrating how the thiophene amine serves as a crucial intermediate for generating advanced candidates in a different therapeutic area. mdpi.comnih.gov The accessibility and versatile chemistry of 2-aminothiophenes ensure their continued importance as foundational intermediates in the search for new medicines. researchgate.net
Analytical Method Development for Detection and Quantification
Chromatographic Techniques (e.g., HPLC, GC)
Chromatographic methods are powerful tools for the separation, identification, and quantification of "2-(5-Nitrothiophen-2-yl)ethan-1-amine" from complex matrices.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC with UV detection is a primary technique for the analysis of nitroaromatic compounds. For "this compound," a C18 column is a suitable stationary phase due to the compound's moderate polarity. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The isocratic or gradient elution can be optimized to achieve good resolution and peak shape.
Due to the presence of the primary amine, peak tailing can be a challenge. This can be mitigated by using a high-purity silica-based column, adding a competing amine to the mobile phase, or adjusting the pH of the mobile phase to ensure the analyte is in a single ionic form.
For enhanced sensitivity and selectivity, especially at trace levels, pre-column or post-column derivatization of the primary amine group can be employed. Reagents that introduce a fluorescent tag are particularly useful.
| Parameter | Condition |
| Column | Luna 3u C18(2) 100A (150 × 3.00 mm) |
| Mobile Phase | Water (0.1% TFA) : Acetonitrile (0.1% TFA) = 65 : 35 |
| Elution Mode | Isocratic |
| Flow Rate | 0.35 mL/min |
| Column Temperature | 40 °C |
| Autosampler Temperature | 4 °C |
| Detection Wavelength | UV-Vis (200 nm) |
| Retention Time | 4.1 min |
| Table 1: Illustrative HPLC parameters for a related nitroaromatic amine. |
Gas Chromatography (GC):
Gas chromatography is another viable technique, particularly when coupled with a mass spectrometer (GC-MS) for definitive identification. Due to the polarity and potential for thermal degradation of the amine and nitro groups, derivatization is often necessary to improve the volatility and thermal stability of "this compound". Silylation or acylation of the primary amine group are common derivatization strategies.
A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be a suitable choice. The temperature program, injector temperature, and detector temperature would need to be optimized to ensure efficient separation without causing degradation of the analyte. A nitrogen-phosphorus detector (NPD) or an electron capture detector (ECD) would offer enhanced sensitivity for this nitrogen-containing compound.
The following table presents general GC conditions that can be adapted for the analysis of derivatized "this compound", based on methods for other ethanolamines. researchgate.netphenomenex.com
| Parameter | Condition |
| Column | Zebron ZB-5MSplus, 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium |
| Injection Mode | Split |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp. 100 °C, ramp to 280 °C at 15 °C/min, hold for 2 min |
| Detector | Mass Spectrometer (MS) or Nitrogen-Phosphorus Detector (NPD) |
| Table 2: General GC parameters adaptable for the analysis of derivatized "this compound". |
Spectroscopic Analytical Methods (e.g., UV-Vis, Fluorescence)
UV-Visible Spectroscopy:
UV-Vis spectroscopy is a straightforward and valuable tool for the quantification of "this compound" in solution. The presence of the nitrothiophene chromophore is expected to result in strong UV-Vis absorption. The absorption spectrum is influenced by the solvent polarity, and this should be considered when developing a quantitative method. The wavelength of maximum absorbance (λmax) for nitrothiophene derivatives typically falls in the UV or near-visible region. biointerfaceresearch.com Extending conjugation generally results in a bathochromic shift (to a longer wavelength). utoronto.camsu.edu
While a specific UV-Vis spectrum for "this compound" is not available, the following table provides the observed absorption maxima for related nitroaromatic and thiophene (B33073) compounds in different solvents, which can guide the selection of an analytical wavelength. biointerfaceresearch.comresearchgate.net
| Compound | Solvent | λmax (nm) |
| 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-acetylthiophene | Methanol | 486-502 |
| 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-acetylthiophene | Chloroform | 502-512 |
| 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-acetylthiophene | DMF | 626-654 |
| Various Nitroaromatic Compounds | Ethanol (B145695) | 250-400 |
| Table 3: UV-Vis absorption maxima for representative nitroaromatic and thiophene compounds. |
Fluorescence Spectroscopy:
While the native fluorescence of "this compound" may be limited, derivatization of the primary amine with a fluorescent tag can enable highly sensitive and selective quantification. The choice of the derivatizing agent will determine the excitation and emission wavelengths.
Electrochemical Detection Methods
Electrochemical methods offer a sensitive and often low-cost approach for the detection of "this compound". The nitro group in the thiophene ring is electrochemically active and can be readily reduced at an electrode surface. Techniques such as cyclic voltammetry, differential pulse voltammetry, and square-wave voltammetry can be employed for both qualitative and quantitative analysis.
The reduction potential of the nitro group is dependent on the pH of the supporting electrolyte and the nature of the working electrode. Glassy carbon electrodes, sometimes modified with nanomaterials to enhance sensitivity and selectivity, are commonly used. The one-electron reduction potential is a key parameter that can be determined using these techniques. nih.gov
Specific electrochemical data for "this compound" is not documented in the literature. However, the following table provides the one-electron reduction potentials for a series of 5-substituted nitroimidazole derivatives, illustrating the influence of substituents on the electrochemical behavior of a nitro-heterocyclic compound. nih.gov
| Compound | Peak Potential (Ep) vs. Ag/AgCl (V) |
| PA-824 (parent compound) | -0.85 |
| 5-bromo derivative | -0.65 |
| 5-cyano derivative | -0.39 |
| 5-chloro derivative | -0.69 |
| 5-amino derivative | -1.05 |
| Table 4: One-electron reduction potentials for a series of 5-substituted nitroimidazole derivatives in DMF. |
Future Perspectives and Emerging Research Directions
Exploration of Novel Synthetic Pathways
While classical synthetic routes to amines are well-established, future research will likely focus on developing more efficient, sustainable, and safer methods for the synthesis of 2-(5-nitrothiophen-2-yl)ethan-1-amine and its derivatives.
Biocatalysis : The use of enzymes for chemical synthesis offers high selectivity and mild reaction conditions. Biocatalytic approaches, such as the use of transaminases or amine dehydrogenases, are emerging as powerful tools for the asymmetric synthesis of chiral amines. frontiersin.orgsemanticscholar.orgresearchgate.net Future work could involve screening for or engineering enzymes that can convert a corresponding ketone precursor, 1-(5-nitrothiophen-2-yl)ethan-1-one, directly into enantiomerically pure forms of the target amine. This would be a significant step toward producing specific stereoisomers for pharmacological studies.
Continuous Flow Chemistry : The synthesis of nitro-containing compounds can pose safety risks due to the potential for exothermic and runaway reactions. ewadirect.comvapourtec.comeuropa.eu Flow chemistry mitigates these risks by using small reactor volumes and providing superior control over reaction parameters like temperature and mixing. ewadirect.comeuropa.eunih.gov A continuous-flow process for the reduction of a nitro precursor or the amination of 2-(5-nitrothiophen-2-yl)ethan-1-ol could enable safer, more scalable, and automated production of the target compound. nih.gov
Novel Reagents and Methodologies : Research into metal-free reduction methods, such as using trichlorosilane, offers a cost-effective and less toxic alternative to traditional metal-catalyzed hydrogenations for converting nitro groups to amines. nih.gov Applying such modern methodologies could streamline the synthesis of this compound from its corresponding nitroalkane precursor.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry provides invaluable insights into molecular properties and interactions, guiding experimental design and accelerating discovery. For this compound, advanced modeling will be crucial for predicting its behavior and potential functions.
Density Functional Theory (DFT) : DFT calculations are a powerful tool for investigating the electronic structure, stability, and reactivity of molecules. nih.govresearchgate.netrsc.orgresearchgate.net For the title compound, DFT can be used to determine its frontier molecular orbital energies (HOMO-LUMO gap), electrostatic potential map, and atomic charges. nih.govresearchgate.net This information helps predict its chemical reactivity, stability, and potential for participating in charge-transfer interactions, which is particularly relevant for applications in materials science. nih.govresearchgate.net
Molecular Docking and Dynamics : To explore its biological potential, molecular docking simulations can be performed to predict how this compound might bind to the active sites of various enzymes or receptors. nih.govnih.govnih.gov Studies on other nitrothiophene derivatives have successfully used docking to identify potential anticancer targets, such as caspase-3. nih.govresearchgate.net Following docking, molecular dynamics (MD) simulations can assess the stability of the predicted ligand-protein complexes over time, providing a more dynamic picture of the potential interaction.
| Computational Method | Predicted Properties and Applications |
| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO), reactivity descriptors, vibrational frequencies, and optimization of molecular geometry. |
| Molecular Docking | Prediction of binding modes and affinities to biological targets (e.g., enzymes, receptors), aiding in virtual screening and lead identification. |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior and stability of the compound when interacting with biological macromolecules or materials. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models that correlate structural features with chemical or biological activity to guide the design of more potent derivatives. |
Development of New Chemical Biology Tools
The structure of this compound, with its reactive primary amine, makes it an ideal scaffold for the development of chemical probes to investigate biological processes.
Activity-Based and Affinity-Based Probes : The primary amine group can be readily functionalized with reporter tags such as fluorophores (e.g., hemicyanine) or affinity handles (e.g., biotin). frontiersin.orgmdpi.com Such modifications would convert the molecule into a chemical probe. frontiersin.org If the compound is found to bind to a specific protein, a tagged version could be used to visualize its subcellular localization via fluorescence microscopy or to identify its binding partners through affinity purification followed by mass spectrometry.
Mechanism-of-Action Studies : Nitroaromatic compounds are known to be bio-reduced by nitroreductase enzymes in certain organisms, including pathogenic microbes. dur.ac.uk This bioactivation can lead to the formation of reactive species that are responsible for the compound's therapeutic effect. dur.ac.uk Future research could focus on developing chemical tools to trap and identify the reactive metabolites of this compound, thereby elucidating its precise mechanism of action.
Potential in Materials Science or other Non-Biological Applications
The unique electronic properties of the nitrothiophene moiety suggest that this compound could have applications beyond biology, particularly in the field of materials science.
Organic Electronics : Thiophene-based polymers (polythiophenes) are a well-known class of conductive polymers with applications in organic electronics. wikipedia.orgyoutube.comsemanticscholar.org The presence of a strong electron-withdrawing nitro group in conjunction with the electron-rich thiophene (B33073) ring creates a "push-pull" electronic structure. This structure is highly desirable for materials used in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). beilstein-journals.orgrsc.org The ethylamine (B1201723) group offers a site for polymerization or for grafting the molecule onto surfaces or into other polymer backbones.
Conductive Polymers and Sensors : By polymerizing this compound or its derivatives, it may be possible to create novel conductive polymers. cas.org The properties of these polymers, such as their conductivity and color, could be sensitive to changes in their environment (e.g., pH, presence of analytes), making them candidates for use in chemical sensors. wikipedia.org The optical properties of conjugated thiophene systems can respond to external stimuli, leading to dramatic color shifts that are useful for sensing applications. wikipedia.org
Integration of Multi-Omics Data in Mechanistic Studies
To fully understand the biological effects of this compound, a systems-level approach is necessary. Multi-omics integrates data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of cellular responses to a chemical compound. nih.govnih.govnih.gov
Elucidating Mechanisms of Action : If the compound shows, for example, antimicrobial or anticancer activity, a multi-omics approach can pinpoint the pathways it perturbs. nih.govfrontiersin.org Transcriptomics (RNA-seq) would reveal changes in gene expression, proteomics would identify altered protein levels, and metabolomics would detect shifts in metabolic pathways. nih.gov Integrating these datasets can build a comprehensive picture of the drug's mechanism of action, potentially identifying its primary target and off-target effects. biocompare.com
Biomarker Discovery : Multi-omics studies can also identify biomarkers that predict sensitivity or resistance to the compound. nih.gov This is crucial for the development of targeted therapies, where understanding the genetic or metabolic state of a cell can determine the effectiveness of a drug. frontiersin.org
| Omics Layer | Information Gained | Potential Insights for this compound |
| Transcriptomics | Measures mRNA levels to quantify gene expression. | Identifies up- or down-regulated genes in response to treatment, highlighting affected signaling and metabolic pathways. |
| Proteomics | Measures protein abundance and post-translational modifications. | Reveals the functional output of gene expression changes and identifies direct protein targets or downstream effects on protein networks. |
| Metabolomics | Measures the levels of small molecule metabolites. | Provides a snapshot of the cell's metabolic state and can uncover enzymatic pathways that are inhibited or activated by the compound. |
| Integrated Analysis | Combines all data layers for a systems-level view. | Creates a comprehensive model of the compound's mechanism of action, from gene to function, and identifies key nodes for therapeutic intervention. |
Q & A
Q. What are the optimal synthetic routes for 2-(5-Nitrothiophen-2-yl)ethan-1-amine, and how can reaction conditions be tailored to improve yield?
The synthesis of this compound likely involves nitration of a thiophene precursor followed by reductive amination. A methodological approach includes:
- Nitration : Introduce the nitro group to 5-position of thiophene using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration.
- Reductive amination : React the nitro-substituted aldehyde (e.g., 5-nitrothiophene-2-carbaldehyde) with an amine source (e.g., ammonium acetate) in the presence of NaBH₄ or LiAlH₄ in ethanol/methanol. Optimize parameters like solvent polarity (e.g., ethanol vs. THF) and reaction time (6–24 hours) to enhance yields .
- Purity control : Monitor intermediates via TLC and final product via HPLC (>95% purity).
Q. Which purification techniques are most effective for isolating this compound from reaction byproducts?
- Column chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate) to separate polar byproducts.
- Recrystallization : Employ ethanol/water mixtures to isolate crystalline product.
- Advanced methods : Preparative HPLC with C18 columns for high-resolution separation .
Q. How can spectroscopic and crystallographic methods characterize the structural integrity of this compound?
- NMR : Confirm amine protons (δ 1.5–2.5 ppm) and nitro group proximity via NOESY (nuclear Overhauser effects).
- X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve the nitro-thiophene conformation and hydrogen-bonding networks. Crystallize in DMSO/water mixtures for suitable crystals .
Advanced Research Questions
Q. How does the nitro group influence the compound’s reactivity in nucleophilic/electrophilic reactions?
The electron-withdrawing nitro group deactivates the thiophene ring , directing electrophilic substitution to the 4-position. Methodological insights:
- Electrophilic attack : Use HNO₃/H₂SO₄ to test regioselectivity.
- Nucleophilic displacement : React with Grignard reagents (e.g., RMgX) under anhydrous conditions to assess nitro group stability .
Q. What computational strategies model the compound’s interactions with biological targets (e.g., enzymes)?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity with targets like monoamine oxidases (MAOs).
- DFT calculations : Analyze nitro group charge distribution (Mulliken charges) and HOMO-LUMO gaps to explain redox behavior .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Substituent variation : Replace the nitro group with cyano or trifluoromethyl groups to modulate electron density.
- Pharmacophore mapping : Use MOE or Discovery Studio to identify critical interactions (e.g., hydrogen bonds with amine groups) .
Q. What experimental protocols address the nitro group’s potential instability under acidic/basic conditions?
- pH stability assays : Incubate the compound in buffers (pH 1–14) and monitor degradation via UV-Vis (λmax ~270 nm).
- Reduction studies : Catalytic hydrogenation (H₂/Pd-C) to test conversion to amine derivatives .
Q. How can contradictory biological activity data (e.g., in vitro vs. in silico) be resolved?
- Assay standardization : Replicate studies using consistent cell lines (e.g., HEK-293) and controls.
- Metabolite profiling : LC-MS to identify degradation products that may interfere with activity .
Q. What role does the nitro-thiophene moiety play in materials science applications (e.g., conductive polymers)?
- Electrochemical analysis : Cyclic voltammetry to measure redox potentials linked to the nitro group.
- Optical properties : UV-Vis and fluorescence spectroscopy to assess π-π* transitions for optoelectronic applications .
Q. What are the degradation pathways of this compound under environmental conditions?
- Photolysis : Expose to UV light (254 nm) and analyze products via GC-MS.
- Hydrolytic degradation : Monitor nitro group reduction to amine in aqueous solutions (pH 7.4, 37°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
